
Urease-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urease-IN-5 is a potent inhibitor of the enzyme urease, which plays a critical role in the hydrolysis of urea into ammonia and carbon dioxide. Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease is significant in medical and agricultural fields due to its involvement in pathogenicity and soil nitrogen cycles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-5 typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Urease-IN-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Urease-IN-5 has diverse applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigates the role of urease in microbial pathogenicity and plant physiology.
Medicine: Potential therapeutic agent for treating infections caused by urease-producing bacteria.
Industry: Applied in agriculture to manage soil nitrogen levels and reduce ammonia volatilization.
Mécanisme D'action
Urease-IN-5 exerts its effects by binding to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea. This binding involves coordination with the nickel ions in the active site, disrupting the enzyme’s function. The inhibition of urease leads to a decrease in ammonia production, which is beneficial in both medical and agricultural contexts .
Comparaison Avec Des Composés Similaires
Acetohydroxamic Acid: Another urease inhibitor used clinically but with different binding mechanisms.
Fluoroquinolones: Broad-spectrum antibiotics that also inhibit bacterial urease.
Uniqueness of Urease-IN-5: this compound is unique due to its high specificity and potency in inhibiting urease. Unlike other inhibitors, it has a lower risk of side effects and can be used in various applications without significant toxicity .
Propriétés
Formule moléculaire |
C16H20N2O3S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-benzyl-2-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-9-18-15(20)13(22-16(18)21)10-14(19)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |
Clé InChI |
XHNDFOUMYFSXKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C(SC1=O)CC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


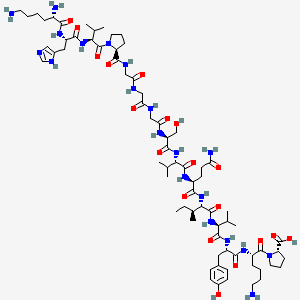

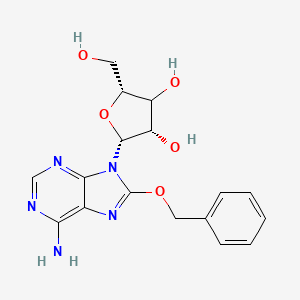
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)

![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)
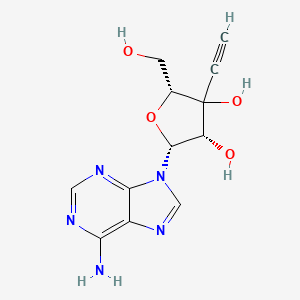
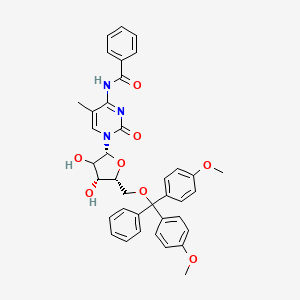
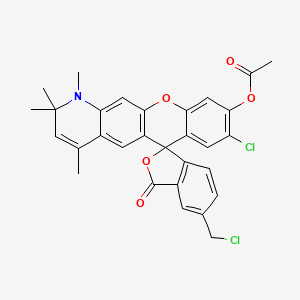
![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)

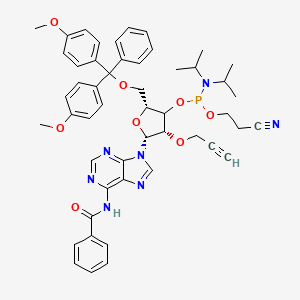
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)

